Thiophene, 2-ethyl-5-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-ethyl-5-(phenylthio)- is a heterocyclic compound that contains a five-membered ring with one sulfur atom. This compound is a derivative of thiophene, which is known for its aromatic properties and stability. Thiophene derivatives are widely studied due to their significant applications in various fields such as medicinal chemistry, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2-ethyl-5-(phenylthio)-, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. For example, the use of palladium-catalyzed cross-coupling reactions has been employed to synthesize various substituted thiophenes efficiently .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-ethyl-5-(phenylthio)- undergoes several types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiophene, 2-ethyl-5-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of Thiophene, 2-ethyl-5-(phenylthio)- involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in coordination with metal ions, influencing the compound’s reactivity and biological activity. Additionally, the aromatic nature of the thiophene ring allows it to interact with biological macromolecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
Furan: A similar heterocycle with an oxygen atom instead of sulfur.
Pyrrole: A heterocycle with a nitrogen atom in place of sulfur.
Selenophene: A heterocycle with a selenium atom replacing sulfur.
Uniqueness
Thiophene, 2-ethyl-5-(phenylthio)- is unique due to the presence of both an ethyl group and a phenylthio group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
58042-62-9 |
---|---|
Molecular Formula |
C12H12S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
2-ethyl-5-phenylsulfanylthiophene |
InChI |
InChI=1S/C12H12S2/c1-2-10-8-9-12(13-10)14-11-6-4-3-5-7-11/h3-9H,2H2,1H3 |
InChI Key |
IJFSKGPXBWGJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.